5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a pyrazole and thiadiazole moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
The synthesis of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes the formation of the pyrazole and thiadiazole rings, followed by their coupling through appropriate linkers. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and halogenated intermediates . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated intermediates in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium or copper complexes.
Scientific Research Applications
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiadiazole moieties can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
4-Bromo-1H-pyrazole: Known for its use as an inhibitor of liver alcohol dehydrogenase.
3-Methyl-1H-pyrazole: Used in various synthetic applications and known for its biological activities.
1,3,4-Thiadiazole derivatives: Widely studied for their antimicrobial and anticancer properties. The uniqueness of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrClN7S |
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Molecular Weight |
464.8 g/mol |
IUPAC Name |
5-[(4-bromo-3-methylpyrazol-1-yl)methyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15BrClN7S/c1-11-13(18)9-26(23-11)10-16-21-22-17(27-16)20-15-6-7-25(24-15)8-12-4-2-3-5-14(12)19/h2-7,9H,8,10H2,1H3,(H,20,22,24) |
InChI Key |
QAUWMYJETOSIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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